2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid
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Overview
Description
2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted benzodiazole derivatives and modified amino acids.
Scientific Research Applications
2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic ring structures.
Benzodiazole Derivatives: Compounds with similar benzodiazole rings.
Uniqueness
2-amino-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid is unique due to its specific combination of an amino acid structure with a benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c11-7(10(14)15)5-13-6-12-8-3-1-2-4-9(8)13/h6-7H,1-5,11H2,(H,14,15) |
InChI Key |
YFBUYYFXIOXIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC(C(=O)O)N |
Origin of Product |
United States |
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